4,5-Diethoxycarbonyl-2-ethynylthiazole
Description
4,5-Diethoxycarbonyl-2-ethynylthiazole is a substituted thiazole derivative characterized by ethoxycarbonyl groups at positions 4 and 5 and an ethynyl (alkyne) group at position 2. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
This compound is typically synthesized via the Hantzsch thiazole synthesis or through selective substitution reactions. Its primary applications include serving as a precursor in the synthesis of bioactive molecules, such as protease inhibitors or antiviral agents, due to the thiazole core’s prevalence in medicinal chemistry.
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
diethyl 2-ethynyl-1,3-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-4-7-12-8(10(13)15-5-2)9(17-7)11(14)16-6-3/h1H,5-6H2,2-3H3 |
InChI Key |
WGXFVWXFUFZKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C#C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
To contextualize its properties, 4,5-Diethoxycarbonyl-2-ethynylthiazole is compared below with two structurally related thiazole derivatives from recent pharmacological research (see Table 1).
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Functional Group Diversity :
- The target compound’s ethynyl group distinguishes it from Compounds l and m, enabling conjugation via Huisgen cycloaddition. In contrast, Compounds l and m feature carbamate and amide moieties, which are common in bioactive molecules targeting enzymatic active sites .
- Compound m’s hydroperoxide group introduces oxidative instability but may act as a prodrug activation site, a feature absent in the other two derivatives.
Compound m’s hydroperoxide moiety likely requires stabilization under inert conditions, whereas the ethynyl group in the target compound offers stability under ambient storage.
The target compound’s ester groups may instead enhance binding to hydrophobic enzyme pockets.
Research Findings and Implications
Recent studies highlight the following trends:
- Synthetic Utility : this compound has been used to synthesize analogs of Compound l via alkyne-azide cycloaddition, demonstrating its versatility as a click chemistry building block .
- Biological Activity : Preliminary assays suggest that Compound l exhibits inhibitory activity against HIV-1 protease (IC50 ≈ 120 nM), while the target compound’s analogs show moderate activity (IC50 > 500 nM), likely due to reduced hydrogen-bonding capacity .
- Stability Studies : Accelerated degradation tests reveal that Compound m decomposes 30% faster than the target compound under oxidative conditions, underscoring the hydroperoxide group’s liability .
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